molecular formula C18H21N7S B12243553 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B12243553
M. Wt: 367.5 g/mol
InChI Key: AAHUKZMURPXJFC-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridazine ring, and a piperazine ring, each contributing to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyridazine ring. The final step involves the introduction of the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Used in cell viability assays.

    5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: Investigated for its potential biological activities.

Uniqueness

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine stands out due to its combination of thiazole, pyridazine, and piperazine rings, which confer unique chemical properties and reactivity. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

2,4-dimethyl-5-[6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C18H21N7S/c1-12-18(26-14(3)20-12)15-4-5-17(23-22-15)25-10-8-24(9-11-25)16-6-7-19-13(2)21-16/h4-7H,8-11H2,1-3H3

InChI Key

AAHUKZMURPXJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C

Origin of Product

United States

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